2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Overview
Description
2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride is a chemical compound that features a biphenyl structure with a bromine substituent and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Etherification: The brominated biphenyl is then reacted with 2-(2-hydroxyethyl)piperidine to form the ether linkage.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The biphenyl moiety can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The biphenyl structure makes it suitable for use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It can be used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(5-Chloro[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
- 2-{2-[(5-Methyl[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride
Uniqueness
The presence of the bromine atom in 2-{2-[(5-Bromo[1,1’-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride can influence its reactivity and interaction with biological targets compared to its chloro or methyl analogs. This can result in different pharmacological profiles and applications.
Properties
IUPAC Name |
2-[2-(4-bromo-2-phenylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO.ClH/c20-16-9-10-19(18(14-16)15-6-2-1-3-7-15)22-13-11-17-8-4-5-12-21-17;/h1-3,6-7,9-10,14,17,21H,4-5,8,11-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNCNGOUHDHJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219963-90-2 | |
Record name | Piperidine, 2-[2-[(5-bromo[1,1′-biphenyl]-2-yl)oxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219963-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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